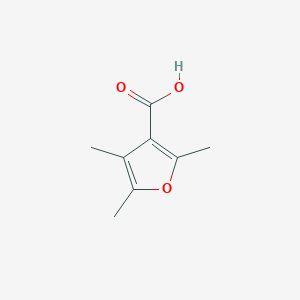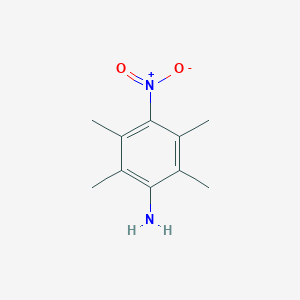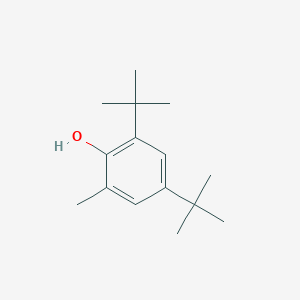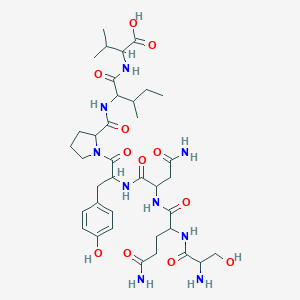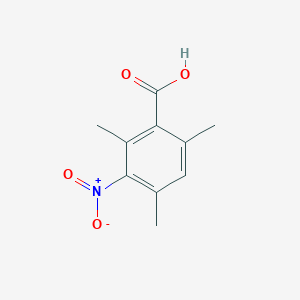![molecular formula C15H17NO2 B189107 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one CAS No. 6391-67-9](/img/structure/B189107.png)
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one, also known as TMTQ, is a synthetic compound that belongs to the class of pyranoquinolines. TMTQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biology.
Applications De Recherche Scientifique
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has shown potential applications in various fields of scientific research. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its anticancer properties. Studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been studied for its potential as an antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its effects on cellular signaling pathways and gene expression.
Mécanisme D'action
The mechanism of action of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is not fully understood. However, studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the activity of various enzymes and proteins involved in cellular signaling pathways and gene expression. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to inhibit the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and differentiation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is also a complex compound that requires expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for the study of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be further studied for its potential as an anticancer and antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its potential as a therapeutic agent for neurological disorders. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its effects on cellular signaling pathways and gene expression. Further studies are needed to fully understand the mechanism of action and long-term effects of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one.
Méthodes De Synthèse
The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one involves the reaction of 2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one with 2,2,10-trimethyl-2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one in the presence of a catalyst. The reaction proceeds through a cyclization process to form 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
6391-67-9 |
|---|---|
Nom du produit |
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-8-11-13(17)10-6-4-5-7-12(10)16(3)14(11)18-15/h4-7H,8-9H2,1-3H3 |
Clé InChI |
ZMHAAVLGKGXDBY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
SMILES canonique |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
Autres numéros CAS |
6391-67-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



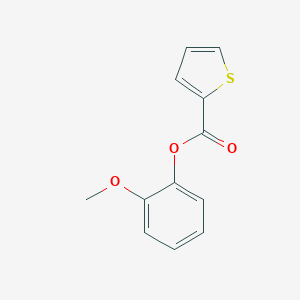
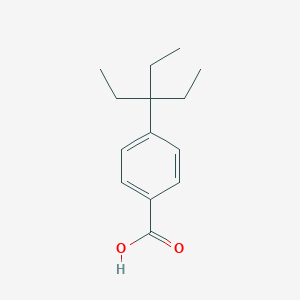
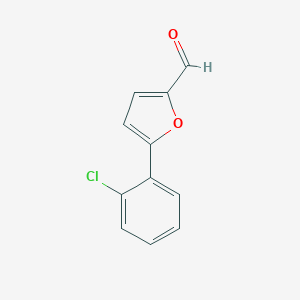
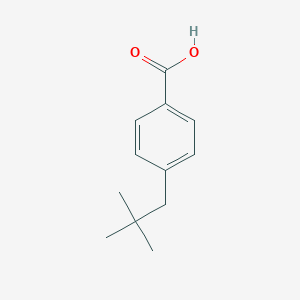
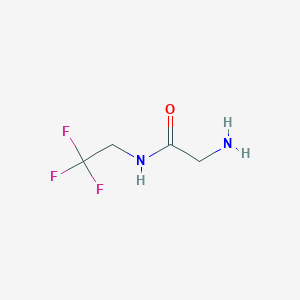

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
